Home > Products > Screening Compounds P106331 > 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol - 866155-51-3

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol

Catalog Number: EVT-2942103
CAS Number: 866155-51-3
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol

  • Compound Description: A potent inhibitor of both dihydrofolic reductase and thymidylate synthetase. [, ] This compound served as a scaffold for extensive structure-activity relationship studies exploring modifications at various positions. [, , , ]
  • Relevance: This compound shares the core 6-methyl-4-pyrimidinol structure with 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol. Research on this compound focuses on understanding how modifications to this core structure influence its interaction with dihydrofolic reductase and thymidylate synthetase. [, , , , ]

2-Amino-6-methyl-5-(3-phenylpropylamino)-4-pyrimidinol

  • Compound Description: Identified as an effective inhibitor of thymidylate synthetase, comparable in potency to 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol. []
  • Relevance: This compound is closely related to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, differing primarily in the substituent at the 2-position of the pyrimidine ring and the presence of an amino group at the 5-position. [] This comparison highlights the importance of the substituents on the pyrimidine ring for biological activity.

2-Amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol

  • Compound Description: An inhibitor of thymidylate synthetase, exhibiting a decrease in inhibitory activity compared to its analog with a shorter 3-phenylpropyl substituent. [] Replacing the 6-methyl group with a 6-amino group further reduced its effectiveness against thymidylate synthetase. [] Interestingly, this modification increased its potency against dihydrofolic reductase. []
  • Relevance: This compound shares the core 6-methyl-4-pyrimidinol structure with 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, but with variations in the length and composition of the substituent at the 5-position of the pyrimidine ring. [] This comparison emphasizes the influence of substituent size and functionality on the biological activity and target selectivity of these compounds.
  • Compound Description: A significantly more potent inhibitor of dihydrofolic reductase than 2-amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol, highlighting the impact of substituting the 4-hydroxyl group with an amino group. []
  • Relevance: This compound provides a valuable comparison point for 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol by demonstrating the effects of replacing the 4-hydroxyl group with an amino group and modifying the substituents at the 2- and 6-positions of the pyrimidine ring. []

5-(3-phenylpropyl)-2,4,6-triaminopyrimidine

  • Compound Description: A potent dihydrofolic reductase inhibitor, exhibiting binding affinity comparable to the substrate, dihydrofolate. []
  • Relevance: This compound helps understand the structure-activity relationships of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol by showcasing the impact of a shorter 3-phenylpropyl substituent at the 5-position and the replacement of the 4-hydroxyl and 6-methyl groups with amino groups on dihydrofolic reductase inhibition. []

2,4-Diamino-6-methyl-5-(4-phenylbutyl)pyrimidine

  • Compound Description: A significantly more potent inhibitor of dihydrofolic reductase than its 2,4,6-triamino analog, emphasizing the importance of the 2-amino group for enzyme binding. []
  • Relevance: This compound highlights the importance of the 2-amino group for the biological activity of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol. [] It suggests that modifications at the 2-position of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol might significantly impact its interaction with potential targets.

2-Amino-5-(3-anilinopropyl)-6-benzyl-4-pyrimidinol

  • Compound Description: A potent inhibitor of rat liver folic reductase, showing a fivefold greater binding affinity to the enzyme compared to the substrate, folic acid. []
  • Relevance: This compound exhibits structural similarities to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol in the pyrimidinol core and the 3-anilinopropyl substituent at the 5-position. [] The key difference lies in the replacement of the 6-methyl group with a benzyl group, which significantly enhances its inhibitory activity against folic reductase. []

2-Amino-5-(3-anilinopropyl)-6-phenyl-4-pyrimidinol

  • Compound Description: A potent rat liver folic reductase inhibitor, displaying a twofold stronger binding affinity to the enzyme than folic acid. []
  • Relevance: This compound resembles 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol with a 6-phenyl group instead of a 6-methyl group. [] This modification, similar to the 6-benzyl substitution, leads to increased potency against folic reductase. []

2-Amino-5-[p-(bromoacetamidomethyl)benzenesulfonamidopropyl]-6-methyl-4-pyrimidinol

  • Compound Description: Designed as a potential active-site-directed irreversible inhibitor of thymidylate synthetase, it exhibited good reversible inhibition but inactivated the enzyme through a random bimolecular mechanism. []
  • Compound Description: Developed as another potential active-site-directed irreversible inhibitor of thymidylate synthetase. Similar to its analog (compound 9), it exhibited good reversible inhibition but inactivated the enzyme through a non-specific mechanism. []
  • Relevance: This compound shares the 2-amino-6-methyl-4-pyrimidinol core with 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, incorporating a reactive bromoacetyl group in its 5-position substituent. [] Despite its non-specific mode of action, this compound highlights the potential for designing irreversible inhibitors based on this scaffold.

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one

  • Compound Description: A key starting material for synthesizing a series of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclized thiazolo[3,2-a]pyrimidine analogs, which were evaluated for anticonvulsant activity. []
  • Relevance: This compound represents a core structure similar to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, with a thioxo group at the 2-position instead of a morpholinomethyl substituent. [] This work showcases the versatility of the 6-methylpyrimidinone scaffold for generating diverse compounds with potential therapeutic applications.

3-Hydroxy-3-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-one

  • Compound Description: Formed as a by-product during the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides, these compounds can be converted to 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones. [] Both the dihydro and fully aromatic thiazolo[3,2-a]pyrimidine-5-one derivatives were assessed for anticonvulsant activity. []
  • Relevance: This compound class, derived from 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, expands upon the chemical space explored around the 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol scaffold. [] It exemplifies how modifications to the 2-position can lead to distinct heterocyclic systems with potential pharmacological properties.

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This molecule was synthesized and characterized using various spectroscopic techniques (UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry) and computational methods (DFT) to study its structural, molecular, and spectral properties. []
  • Relevance: The compound exhibits structural similarities to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol with a 6-methyl-2-oxo-tetrahydropyrimidine core, although it features a 3,4-dimethoxyphenyl substituent at the 4-position and an ethyl carboxylate group at the 5-position. [] This research provides insights into the physicochemical properties associated with modifications to the 6-methyl-pyrimidinone scaffold.

N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide

  • Compound Description: Serves as a base structure for a series of 21 derivatives designed as potential anticancer agents targeting phosphatidylinositol 3-kinase α (PI3Kα). [] Two derivatives within this series exhibited notable inhibitory activity against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). []
  • Relevance: This compound class highlights the potential of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol as a scaffold for developing anticancer agents. [] Although structurally distinct, the research emphasizes exploring heterocyclic systems containing the 6-methyl-4-hydroxy motif for their anticancer potential.

2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166)

  • Compound Description: A low-molecular-weight interferon inducer with potent antiviral activity in mice and cats. [, ] It induces high levels of serum interferon, providing protection against various viral infections. [, ] Unlike other interferon inducers like tilorone hydrochloride, U-25,166 elicits a slower development of hyporeactivity. []
  • Relevance: U-25,166 falls under the same chemical class as 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, sharing the 6-methyl-4-pyrimidinol core structure. [, ] This overlap suggests potential antiviral properties for 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol and highlights the 6-methyl-4-pyrimidinol scaffold's versatility for developing antiviral therapies.

N,N'-Diethyl-2-amino-6-methyl-4-pyrimidinol

  • Compound Description: Reacts with 2,6-pyridinedicarboxylic acid to form a proton-transfer compound, which was characterized by X-ray diffraction, revealing insights into its crystal structure and hydrogen bonding interactions. []
  • Relevance: This compound exhibits a similar structure to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, with an N,N'-diethyl-amino substituent at the 2-position. [] This similarity emphasizes the potential of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol to engage in intermolecular interactions and form diverse chemical entities, potentially influencing its physicochemical properties and biological activities.

(1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: A series of these compounds were synthesized using click chemistry and screened for their antitubercular activity against Mycobacterium tuberculosis. []
  • Relevance: This compound class, although structurally distinct, highlights the potential of the 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine scaffold, also present in 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, for developing anti-infective agents. [] It suggests that exploring modifications at various positions on this scaffold could lead to compounds with potent activity against other infectious diseases.
Overview

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of a morpholinomethyl group. This compound exhibits significant pharmacological properties and is of interest in medicinal chemistry for its potential therapeutic applications.

Source and Classification

The compound falls under the category of pyrimidines, which are aromatic heterocycles containing nitrogen atoms. Its molecular formula is C10H15N3O2C_{10}H_{15}N_{3}O_{2}, and it has a molecular weight of approximately 209.245 g/mol . The compound is also known by various synonyms, including 2-methyl-6-(morpholinomethyl)-4-pyrimidinol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One notable method involves the use of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol. The process includes:

  1. Preparation: Under ice bath conditions, sodium methoxide is added to methanol.
  2. Reaction: Dimethyl malonate and acetamidine hydrochloride are subsequently introduced, followed by heating the mixture to facilitate the reaction.
  3. Isolation: After completion, methanol is removed under reduced pressure, and the product is crystallized by adjusting the pH and cooling .

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol features a pyrimidine ring substituted with a methyl group at position 6 and a morpholinomethyl group at position 2. The structural formula can be represented as follows:

C10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This configuration contributes to its biological activity, as the morpholine moiety is known to enhance solubility and bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol can participate in various chemical reactions typical for pyrimidine derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Condensation Reactions: The presence of hydroxyl groups enables condensation with aldehydes or ketones to form more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.

Mechanism of Action

Process and Data

The mechanism of action of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol involves its interaction with biological targets such as enzymes or receptors. Pyrimidine derivatives are known to exhibit various mechanisms, including:

  • Inhibition of Enzymatic Activity: By mimicking substrates or cofactors, this compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity: The morpholine group may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Research indicates that such compounds can have anti-inflammatory and antimicrobial effects, making them valuable in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol include:

  • Molecular Weight: Approximately 209.245 g/mol
  • Melting Point: Data on melting point is not universally available but is crucial for understanding stability.
  • Solubility: Generally soluble in polar solvents due to the presence of hydroxyl groups.

Chemical properties include reactivity patterns typical for pyrimidines, such as susceptibility to electrophilic attack due to electron-rich nitrogen atoms.

Applications

Scientific Uses

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol has several potential applications in scientific research and medicine:

  • Pharmaceutical Development: As a lead compound in drug discovery aimed at developing anti-inflammatory or antimicrobial agents.
  • Biochemical Research: Used in studies exploring metabolic pathways involving pyrimidine metabolism.

The ongoing research into its structure-activity relationships continues to reveal new potential uses in treating various diseases .

Introduction to Morpholinopyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrimidine-Based Therapeutics

Pyrimidine derivatives constitute foundational structures in nucleic acid biochemistry and have evolved into privileged scaffolds in modern drug discovery. By 2014, global patent databases documented 59 patents for pyrimidine-based anticancer agents alone, reflecting intense research activity around this heterocyclic system [1]. The clinical success of pyrimidine-containing kinase inhibitors like imatinib (targeting BCR-ABL, c-Kit, and PDGFR) validated pyrimidine's versatility in targeting oncogenic signaling cascades [1]. Subsequent structural refinements led to fused derivatives such as thieno[2,3-d]pyrimidines, designed as purine bioisosteres with improved binding kinetics and metabolic stability [7]. This evolution established pyrimidine as a customizable template for addressing diverse therapeutic targets beyond oncology, including inflammation and infectious diseases.

Table 1: Evolution of Pyrimidine-Based Drug Development

EraRepresentative AgentsTherapeutic ApplicationStructural Innovation
Pre-2000ImatinibChronic myelogenous leukemiaPyrimidine-aminopyrimidine core
2000-2010GefitinibNon-small cell lung cancerQuinazoline-pyrimidine hybrid
2010-PresentMorpholinopyrimidine derivatives*PI3K-dependent pathologiesMorpholine-pyrimidine conjugation

*Includes 6-methyl-2-(morpholinomethyl)-4-pyrimidinol analogs

Role of Morpholine Moieties in Bioactive Compound Design

The morpholine ring (1-oxa-4-azacyclohexane) contributes uniquely to drug optimization by balancing hydrophilic and pharmacodynamic properties. Over 100 clinically approved drugs incorporate morpholine, including antimicrobials (levofloxacin), antidepressants (reboxetine), and anticancer agents (temsirolimus) [3] [4]. Key physicochemical influences include:

  • Solubility Enhancement: Morpholine's oxygen atom provides hydrogen-bond acceptance capability, increasing aqueous solubility of lipophilic scaffolds critical for oral bioavailability [4].
  • Binding Interactions: As demonstrated in PI3K inhibitors, the morpholine oxygen forms hydrogen bonds with valine residues (Val854 in PI3Kγ), positioning molecules optimally within ATP-binding clefts [1].
  • Metabolic Liability: While morpholine facilitates tissue distribution, it undergoes oxidative metabolism (e.g., ring opening) leading to rapid clearance—a factor requiring mitigation through structural modifications in advanced analogs [4].

Table 2: Morpholine Contributions to Drug Properties

PropertyEffect of MorpholineExample CompoundImpact on Activity
Solubility↑ LogD reduction by 0.5-1.5 unitsFinafloxacinEnhanced tissue penetration
Target AffinityH-bonding with hinge region residuesPictilisib (PI3Kα)IC₅₀ reduction from μM to nM range
Metabolic StabilitySusceptibility to oxidative degradationGefitinib metabolitesRequires structural shielding

Rationale for Hybridized Pharmacophores in Anti-Inflammatory Drug Development

The molecular hybridization of pyrimidine and morpholine leverages complementary bioactivity to address multifactorial inflammatory pathways. Pyrimidine cores provide planar geometry for intercalation into kinase domains, while the morpholine methylene spacer enables three-dimensional vectoring toward solvent-exposed regions where additional interactions can be engineered [1] [3]. Strategic conjugation addresses critical design challenges:

  • Pharmacokinetic Optimization: Morpholine mitigates the high crystallinity of pyrimidines, as evidenced in 6-methyl-2-(morpholinomethyl)-4-pyrimidinol derivatives showing enhanced solubility versus non-morpholine counterparts [2] [4].
  • Multi-Target Engagement: Hybrid scaffolds simultaneously inhibit kinase signaling (e.g., PI3K/AKT/mTOR) and induce apoptosis—demonstrated in NCI-60 screenings where morpholinopyrimidines suppressed leukemia SR cell proliferation through dual mechanisms [1].
  • Structural Diversification: The meta-substitution pattern on pyrimidine allows installation of hydrogen-bond donors (e.g., 3-OH) or heterocyclic extensions (indazole, aminopyrimidine) to form additional interactions with Lys802 and Ala805 in PI3Ks [1].

Table 3: Hybridization Effects in Morpholinopyrimidine Bioactivity

Structural FeatureBiological ConsequenceExperimental Evidence
Morpholine at C6 (pyrimidine)Valine binding in PI3K hinge region↑ 10-fold enzyme inhibition vs. morpholine-free analog
m-Substituted aryl at C2Solvent-facing region interactionIC₅₀ 1.7 μM (6e) vs. >10 μM in unsubstituted derivatives
Hydrazono-isatin linkersApoptosis induction via caspase activation7-fold ↑ Annexin V+ cells in treated leukemias

*In vitro data from [1]

The structural convergence of pyrimidine’s target versatility and morpholine’s pharmacokinetic benefits establishes morpholinopyrimidines as a rationally designed scaffold with significant potential in next-generation anti-inflammatory and anticancer agents. Ongoing optimization focuses on metabolic stabilization through isosteric replacements (e.g., 3-hydroxypyridyl instead of metabolically labile phenol) while retaining the core hydrogen-bonding capabilities essential for target engagement [1] [4].

Properties

CAS Number

866155-51-3

Product Name

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol

IUPAC Name

4-methyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one

Molecular Formula

C10H15N3O2

Molecular Weight

209.249

InChI

InChI=1S/C10H15N3O2/c1-8-6-10(14)12-9(11-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)

InChI Key

NFDIQGIVMABTLV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)CN2CCOCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.